molecular formula C12H16N4O4 B2994824 N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine CAS No. 327050-72-6

N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine

Cat. No.: B2994824
CAS No.: 327050-72-6
M. Wt: 280.284
InChI Key: JXBSDLZLJPIEJN-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)cyclohexane-1,2-diamine is a structurally distinct compound featuring a cyclohexane-1,2-diamine backbone substituted with a 2,4-dinitrophenyl group. Its synthesis typically involves nucleophilic substitution or condensation reactions between cyclohexane-1,2-diamine and nitro-substituted aryl halides or aldehydes .

Properties

IUPAC Name

2-N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c13-9-3-1-2-4-10(9)14-11-6-5-8(15(17)18)7-12(11)16(19)20/h5-7,9-10,14H,1-4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBSDLZLJPIEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with 2,4-dinitrochlorobenzene. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds with nitro or halogen groups.

Scientific Research Applications

N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a ligand in the formation of metal complexes, which can have biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The presence of the dinitrophenyl group enhances the compound’s ability to interact with aromatic residues in proteins, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro Group Position and Antimicrobial Activity

A series of symmetric α-diimine Schiff bases derived from cyclohexane-1,2-diamine were synthesized with nitro groups at ortho, meta, and para positions on the aromatic rings (Compounds 1–4, Figure 1). Key findings include:

  • Unsubstituted analog (Compound 1): No activity against Staphylococcus aureus (MIC > 1500 μg/mL) .
  • Nitro-substituted analogs (Compounds 2–4): Ortho-nitro (Compound 2): MIC = 93.75 μg/mL against S. aureus . Meta-nitro (Compound 3): MIC = 187.5 μg/mL . Para-nitro (Compound 4): MIC = 375 μg/mL . This demonstrates that nitro substitution enhances antimicrobial activity, with ortho positioning being most effective.
Halogen vs. Nitro Substituents

However, its copper, nickel, and palladium complexes showed moderate activity, highlighting the role of metal coordination in enhancing bioactivity . In contrast, nitro groups (as in N-(2,4-dinitrophenyl) derivatives) directly contribute to activity without requiring metalation .

Backbone Modifications: Cyclohexane vs. Other Diamines

Catalytic Performance

Chiral transition metal complexes derived from cyclohexane-1,2-diamine exhibited superior enantioselectivity (e.g., >90% ee in sulfoxidations) compared to 1,2-diphenylethane-1,2-diamine analogs (<50% ee). The rigid cyclohexane backbone enhances stereochemical control in catalytic processes .

Ethane Backbone Derivatives

N’-(2,4-Dinitrophenyl)-N,N-diethylethane-1,2-diamine, which replaces the cyclohexane ring with an ethane group, showed distinct reactivity in nucleophilic substitutions. However, its antimicrobial and catalytic profiles remain understudied compared to cyclohexane-based analogs .

Spectral and Structural Characterization

  • NMR Spectra : Cyclohexane-1,2-diamine derivatives exhibit broadened proton signals due to slow conformational exchange of the cyclohexane ring on the NMR timescale .
  • IR Spectra : Absence of C=N stretching bands (~1627 cm⁻¹) and presence of N-H stretches (3200–3400 cm⁻¹) confirm reduction of Schiff bases to amines in some derivatives .

Data Tables

Table 1: Antimicrobial Activity of Nitro-Substituted Cyclohexane-1,2-diamine Derivatives

Compound Substituent Position MIC (S. aureus) Antifungal Activity (C. albicans)
Unsubstituted (1) None >1500 μg/mL Resistant
Ortho-nitro (2) o-NO₂ 93.75 μg/mL Resistant
Meta-nitro (3) m-NO₂ 187.5 μg/mL Resistant
Para-nitro (4) p-NO₂ 375 μg/mL Resistant

Source:

Table 2: Catalytic Performance of Diamine Backbones

Diamine Backbone Enantioselectivity (% ee) Reaction Type
Cyclohexane-1,2-diamine >90% Sulfoxidation
1,2-Diphenylethane-1,2-diamine <50% Sulfoxidation

Source:

Biological Activity

N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane core substituted with a 2,4-dinitrophenyl group and two amino groups. The presence of the dinitrophenyl moiety is significant as it can influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may act as an enzyme inhibitor or modulator, affecting pathways such as:

  • Enzyme Inhibition : Similar compounds have shown inhibition against dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. This mechanism is crucial for developing antifungal agents targeting pathogens like Candida albicans .
  • Cytotoxicity : Studies indicate that derivatives with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound could possess anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits DHFR in Candida albicans with nanomolar potency
CytotoxicityExhibits cytotoxic effects on A431 (squamous carcinoma) and K562 (leukemia)
Antimicrobial ActivityPotential antibacterial and antifungal properties observed

Case Study: Dihydrofolate Reductase Inhibition

In a series of experiments aimed at identifying new antifungal agents, compounds similar to this compound were evaluated for their ability to inhibit DHFR. The results demonstrated that these compounds could achieve over 1000-fold selectivity against human DHFR while effectively inhibiting fungal growth. This selectivity is critical for minimizing side effects in therapeutic applications .

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxic effects of various nitrogen-containing compounds found that those with a similar structural framework to this compound displayed significant activity against cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine derivatives?

  • Methodological Answer : The compound can be synthesized via Schiff base formation. For example, cyclohexane-1,2-diamine reacts with 2,4-dinitrophenyl groups under reflux in ethanol or methanol. Key steps include stoichiometric control (e.g., 2:1 molar ratio of aldehyde to diamine) and purification via recrystallization in polar solvents like ethanol (yield: ~90%, mp: 103°C) . Monitoring reaction progress via TLC (Rf: 0.81 in hexane/acetone 50:50) ensures completion.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • Mass Spectrometry : Characteristic fragmentation patterns (e.g., loss of nitro groups) confirm molecular weight and substituent positions .
  • NMR : 1H^1H and 13C^{13}C NMR distinguish aromatic protons (δ 8.5–9.0 ppm for dinitrophenyl) and cyclohexane backbone signals (δ 1.2–2.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral angles (e.g., mean σ(C–C) = 0.003 Å, R factor = 0.039) .

Q. What are the primary applications of this compound in biochemical studies?

  • Methodological Answer : It is used to modify enzyme active sites. For example, incubation with phospholipase C under borate buffer modifies arginine residues, enabling identification of essential catalytic regions via CNBr cleavage and fragment analysis .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on the phenyl ring influence biological activity in Schiff base derivatives?

  • Methodological Answer : Comparative studies show para-nitro substituents enhance antimicrobial activity due to electron-withdrawing effects, increasing membrane permeability. For example, N,N'-bis(p-nitrophenylmethylene) derivatives exhibit higher inhibitory zones (15–20 mm) against S. aureus compared to ortho/meta analogs . Ortho-substituted derivatives may sterically hinder binding, reducing efficacy.

Q. How can researchers resolve contradictions in crystallographic data for metal complexes of this compound?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) optimizes ligand geometry to match experimental bond lengths/angles .
  • Multi-technique Validation : Cross-validate X-ray data with NMR/IR to confirm coordination modes (e.g., κ³N,N′,N′′ binding in cadmium complexes) .
  • Temperature-Dependent Studies : Crystallize at varying temperatures (e.g., 100–289 K) to assess thermal motion effects on structural parameters .

Q. What strategies address challenges in mono-functionalization of cyclohexane-1,2-diamine derivatives?

  • Methodological Answer :

  • Selective Protection : Use tert-butoxycarbonyl (Boc) groups to protect one amine. For example, mono-N-Boc protection of (rac)-cyclohexane-1,2-diamine with 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile achieves 75% yield .
  • Catalytic Asymmetric Synthesis : Chiral ligands like (S)-BINOL facilitate enantioselective derivatization, critical for drug design .

Q. How does this compound contribute to understanding enzyme inhibition mechanisms?

  • Methodological Answer : The compound modifies carboxyl or arginine residues in enzymes. For example, incubation with 1-ethyl-3-carbodiimide and N-(2,4-dinitrophenyl)ethylenediamine labels essential carboxyl groups, enabling identification via Edman degradation or LC-MS/MS . Contradictory results (e.g., unmodified fragments) are resolved by repeating modifications under varied pH/temperature.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the antimicrobial efficacy of dinitrophenyl derivatives?

  • Methodological Answer :

  • Standardized Assays : Use consistent bacterial strains (e.g., ATCC controls) and MIC/MBC protocols to minimize variability .
  • Solubility Correction : Account for poor aqueous solubility by testing in DMSO/PBS mixtures and normalizing activity to solvent-free controls.
  • Structure-Activity Relationships (SAR) : Correlate substituent electronic effects (Hammett constants) with bioactivity trends to resolve outliers .

Tables for Key Findings

Property Value/Method Reference
Melting Point103°C (ethanol recrystallization)
TLC Rf Value0.81 (hexane/acetone 50:50)
X-ray R Factor0.039
Antimicrobial Inhibition15–20 mm (S. aureus, para-nitro derivative)
Mono-N-Boc Protection Yield75%

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